(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime
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Overview
Description
DL5050 is a Selective Agonist for the Human Constitutive Androstane Receptor. DL5050 demonstrated excellent potency and selectivity for hCAR over hPXR. DL5050 preferentially induced the expression of CYP2B6 (target of hCAR) over CYP3A4 (target of hPXR) on both the mRNA and protein levels. The selective hCAR agonist DL5050 represents a valuable tool molecule to further define the biological functions of hCAR, and may also be used as a new lead in the discovery of hCAR agonists for various therapeutic applications.
Scientific Research Applications
1. Stereoisomerization Studies
- Research Focus : The stereochemical properties of closely related compounds, such as CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde-O-(3,4-dichlorobenzyl) oxime), have been studied for their potential in therapeutic applications. These studies involve the synthesis and characterization of E- and Z-isomers, addressing the issue of insufficient stability in such compounds (Diethelm-Varela et al., 2020).
2. Novel Synthesis Methods
- Research Focus : Innovative synthesis techniques for related naphthopyranoisoxazoles and naphthopyranoisoxazolines have been explored. This research is significant in developing novel methods for creating complex organic compounds (Liaskopoulos et al., 2008).
3. Crystal Structure Analysis
- Research Focus : The structural analysis of similar compounds, like imidazol-1-ylmethyl 2-naphthyl ketone oxime, provides insights into the molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and potential applications (Kendi et al., 1998).
4. Quantum Chemical and Surface Analysis
- Research Focus : Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis have been applied to similar compounds to understand their molecular electrostatic potential and non-linear optical properties, which are important for various applications in materials science and chemistry (Sowmya et al., 2018).
properties
CAS RN |
2259710-64-8 |
---|---|
Molecular Formula |
C23H15Cl2N3O2 |
Molecular Weight |
436.29 |
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+ |
InChI Key |
UAKNSRDQWPLPHH-LGJNPRDNSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DL5050; DL-5050; DL 5050; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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